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molecular formula C7H10O2 B8653358 4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one CAS No. 53034-04-1

4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one

Cat. No. B8653358
M. Wt: 126.15 g/mol
InChI Key: ATQJBPFRWRKKDL-UHFFFAOYSA-N
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Patent
US04510329

Procedure details

In a reaction vessel, water (100 ml) and 5-methyl-2-furylmethylcarbinol (5 g) were charged, and the pH value was adjusted to 5.5 with an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. The temperature was elevated up to 100° C. to reflux, and the mixture was stirred under reflux for 16 hours while maintaining the pH value of 4.0 to 5.7 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. After cooling to 50° C., concentrated hydrochloric acid (10 g; corresponding to 0.9N) was added, and stirring was continued at 50° C. for 22 hours. After cooling, the reaction mixture was neutralized with an aqueous 20% NaOH solution and an aqueous 1/3N NaOH solution. Then, sodium chloride (30 g) was added thereto, and the mixture was extracted with toluene (50 ml) five times. The extract was concentrated at 60° C. under reduced pressure to remove toluene, whereby an oily substance (4.4 g) was obtained. The crude product was subjected to column chromatography with silica gel (60 g) (developing solvent, ethyl acetate-n-hexane (1:2 by volume)), and the objective fraction was concentrated to obtain 2-methyl-3-methyl-4-hydroxy-2-cyclopentenone (3.2 g). Yield, 64%.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
30 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8]O)=[CH:4][CH:3]=1.[OH-:10].[Na+].Cl.[Cl-].[Na+]>O>[CH3:8][C:7]1[C:5](=[O:6])[CH2:4][CH:3]([OH:10])[C:2]=1[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(O1)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH value of 4.0 to 5.7
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene (50 ml) five times
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated at 60° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove toluene, whereby an oily substance (4.4 g)
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
the objective fraction was concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC=1C(CC(C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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